
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester (CMPA) is an important organic compound that has been studied for its many applications in scientific research. It is a synthetic compound that can be used in a variety of laboratory experiments, ranging from the synthesis of other compounds to biochemical studies. CMPA is a versatile compound that can be used to explore the effects of various substrates on different biochemical pathways.
Mechanism of Action
The mechanism of action of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester is not well understood, but it is believed to involve a variety of biochemical processes. It is believed that (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester binds to certain proteins, enzymes, and other molecules, which then triggers a cascade of biochemical reactions. These biochemical reactions can lead to the activation of certain pathways, the inhibition of certain pathways, or the modulation of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester are not well understood, but it is believed that (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester can affect a variety of biochemical and physiological processes. In particular, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has been shown to affect the metabolism of various substrates, the expression of certain genes, and the regulation of various cell signaling pathways. In addition, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has been shown to have anti-inflammatory and anti-cancer effects, as well as effects on the immune system.
Advantages and Limitations for Lab Experiments
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has a number of advantages and limitations for laboratory experiments. One of the main advantages of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester is relatively stable and can be stored for long periods of time. However, one of the main limitations of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester is that it is not very water soluble, which can limit its use in certain biochemical experiments.
Future Directions
There are a number of potential future directions for the use of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester in scientific research. One potential future direction is the exploration of the biochemical and physiological effects of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester on different substrates and pathways. Additionally, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester could be used to explore the effects of different substrates on different physiological processes, such as metabolism, cell signaling, and gene expression. Finally, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester could be used to investigate the potential therapeutic effects of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester on various diseases and disorders, such as cancer and inflammation.
Synthesis Methods
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester can be synthesized from a variety of starting materials, including acetic acid, methyl esters, and phenols. The synthesis of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester involves a series of reactions, including the formation of an acyl chloride, an esterification reaction, and finally, a nucleophilic substitution reaction. The acyl chloride is formed by reacting acetic acid with thionyl chloride, and the esterification reaction is done by reacting the acyl chloride with methyl esters. Finally, the nucleophilic substitution reaction is done by reacting the ester with phenols.
Scientific Research Applications
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has a variety of applications in scientific research, including the synthesis of other compounds, the study of biochemical pathways, and the study of physiological processes. In the synthesis of other compounds, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester can be used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. In the study of biochemical pathways, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester can be used to explore the effects of various substrates on different biochemical pathways. In the study of physiological processes, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester can be used to study the effects of various substrates on different physiological processes, such as metabolism, cell signaling, and gene expression.
properties
IUPAC Name |
methyl 2-(2-cyano-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-8(7-12)9(5-10)6-11(13)15-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYGPOOUPDVJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


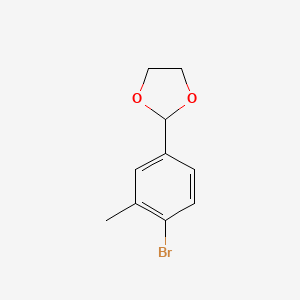


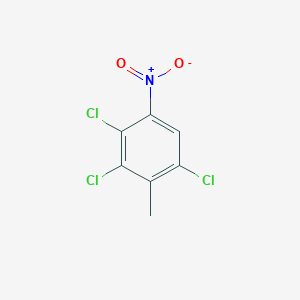
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
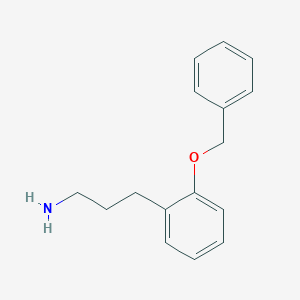
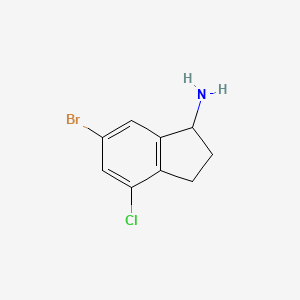
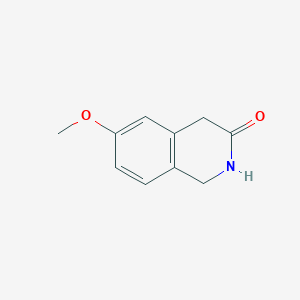
![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)


